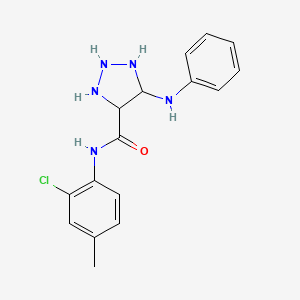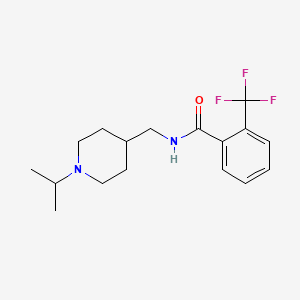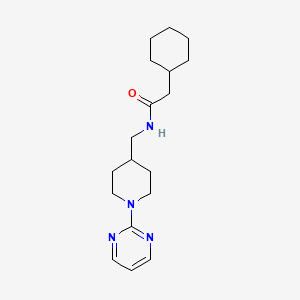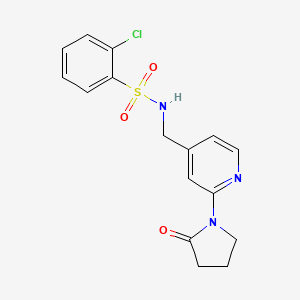![molecular formula C17H16ClFN2O3S2 B2537546 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-59-8](/img/structure/B2537546.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C17H16ClFN2O3S2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
- Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives, related structurally to the compound of interest, demonstrated effective antibacterial activities against Xanthomonas oryzae, a pathogen causing rice bacterial leaf blight. These derivatives were more effective than commercial agents, indicating their potential as agricultural antibiotics (Li Shi et al., 2015).
- Antiprotozoal Activity : Derivatives containing imidazole and benzimidazole frameworks showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds outperforming the standard drug metronidazole. This highlights their potential in developing treatments for protozoal infections (J. Pérez‐Villanueva et al., 2013).
- Antimicrobial Studies : Novel sulfones and sulfide derivatives showcased significant antimicrobial activities, suggesting their use as antimicrobial agents in medical and agricultural settings (Bhimagouda S. Patil et al., 2010).
Anticancer and Anti-HIV Potential
- Medicinally Important Pyrazoles : Research into the synthesis of medicinally significant pyrazole derivatives, including the investigation of their antioxidant, anti-breast cancer, and anti-inflammatory properties, reflects the broader potential of such compounds in pharmaceutical applications. Some derivatives demonstrated notable efficacy in in vitro and in silico studies (P. Thangarasu et al., 2019).
Herbicidal Use
- Herbicidal Activities : The introduction of fluorine atoms into certain compounds significantly altered their herbicidal properties, showcasing the importance of chemical modifications in developing more effective herbicides. This area of research points to the potential agricultural applications of such chemical derivatives (G. Hamprecht et al., 2004).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Halogenated sulfonamides, including derivatives of the compound of interest, have been studied for their ability to inhibit carbonic anhydrase IX, a tumor-associated enzyme. This research suggests potential applications in developing anticancer agents targeting specific enzymes (M. Ilies et al., 2003).
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S2/c1-24-12-5-7-13(8-6-12)26(22,23)21-10-9-20-17(21)25-11-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXYNAIPIBWQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)
![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)


